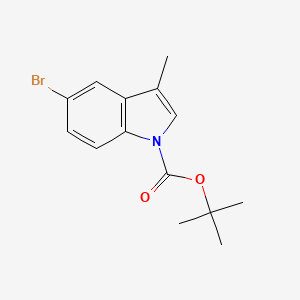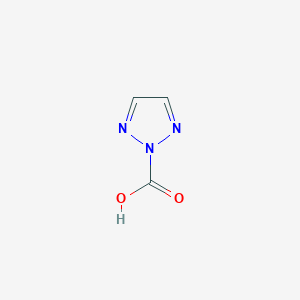
ethyl 2-oxo-1H-quinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it a versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves the condensation reaction between ortho-phenylenediamine and diethyl oxalate. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts and solvent-free reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper salts in the presence of a ligand and a proton source.
Reduction: Reduction reactions often involve the use of hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Copper salts and D-glucose in aqueous ethanol.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is unique due to its specific structure and pharmacological activities. Similar compounds include:
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activities.
Phthalazine: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities but differ in their specific applications and activities.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
ethyl 2-oxo-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
IXWKSYUVSVCOQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)










